

Application Notes and Protocols for Measuring Intraocular Pressure Following Piloplex Administration

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Compound of Interest

Compound Name: *Piloplex*

Cat. No.: *B1220732*

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Introduction

Piloplex is a long-acting ophthalmic formulation of pilocarpine, a cholinergic agonist used in the management of open-angle glaucoma.[1][2] Its primary therapeutic effect is the reduction of intraocular pressure (IOP). **Piloplex** is designed as a polymer salt, which allows for a sustained release of pilocarpine, enabling a less frequent dosing schedule compared to standard pilocarpine hydrochloride solutions, typically twice daily.[1][2] This sustained action aims to provide more stable IOP control over a 24-hour period. These application notes provide a comprehensive overview and detailed protocols for the preclinical and clinical assessment of intraocular pressure following the administration of **Piloplex**.

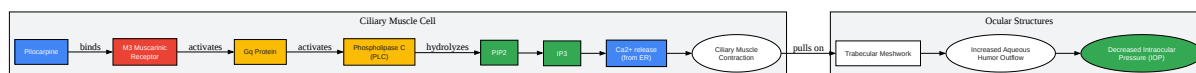
Mechanism of Action

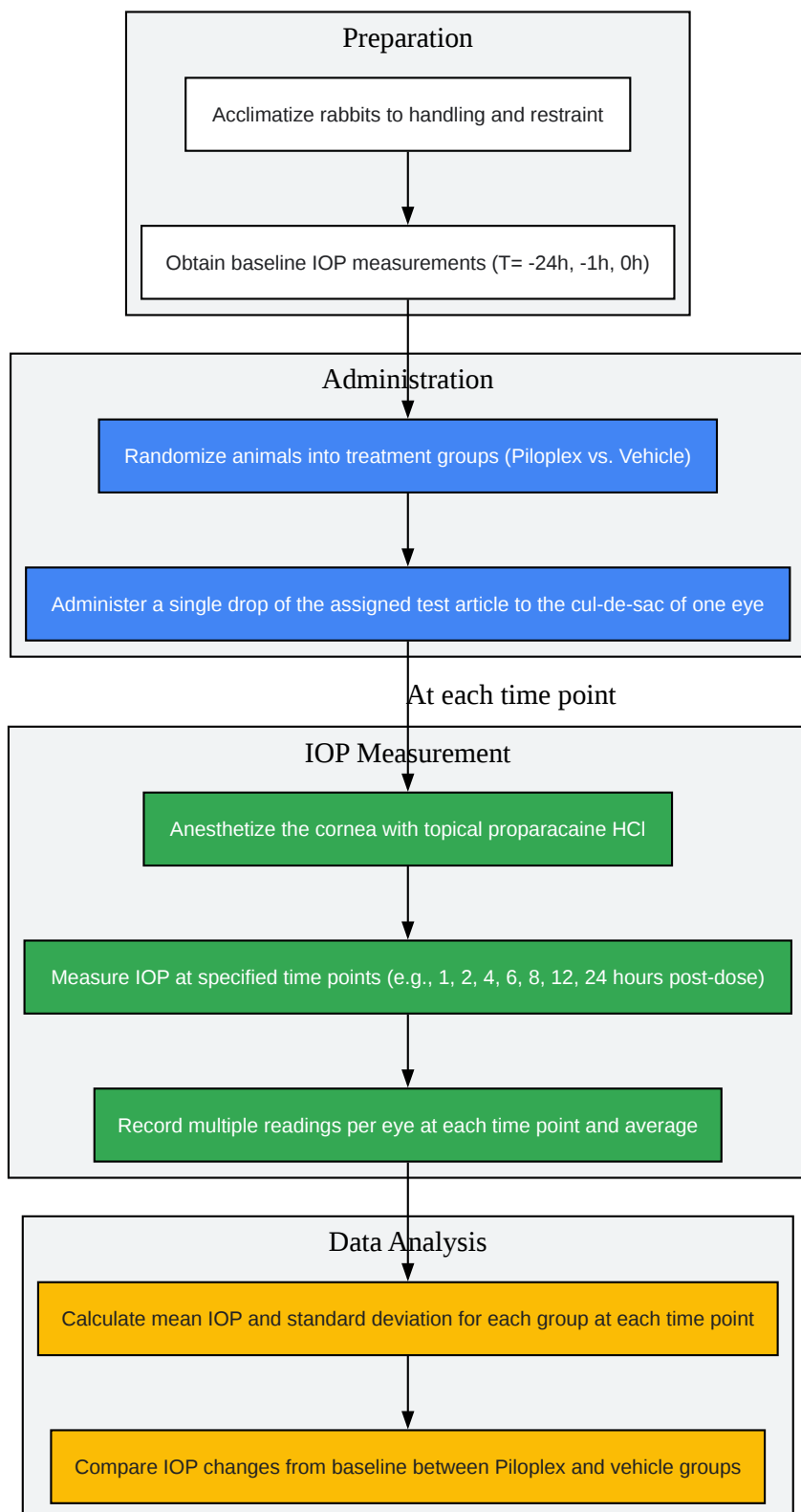
Pilocarpine is a parasympathomimetic agent that acts as a non-selective muscarinic acetylcholine receptor agonist. Its IOP-lowering effect is primarily mediated through the stimulation of M3 muscarinic receptors located on the ciliary muscle and the iris sphincter.

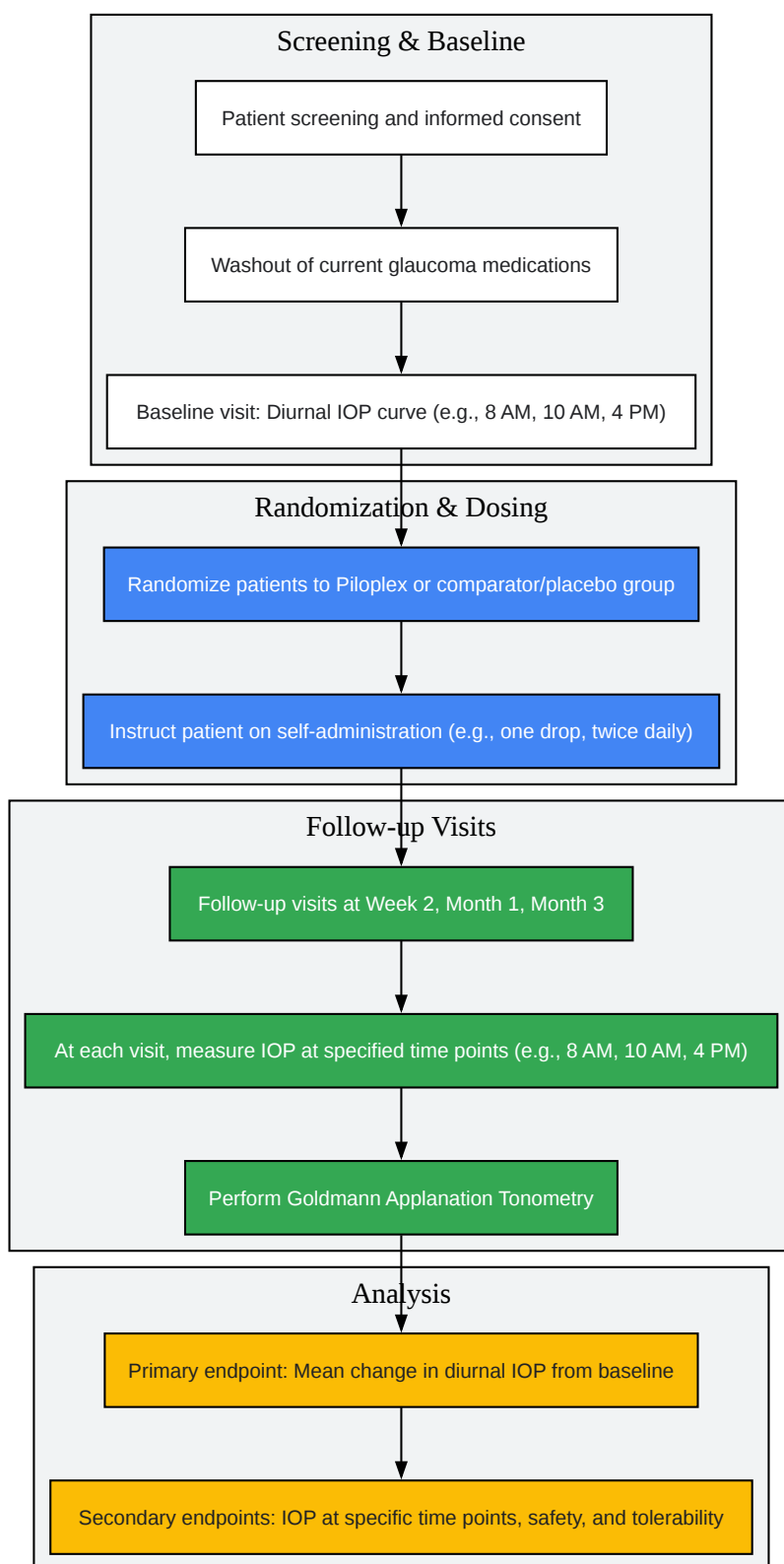
Signaling Pathway:

Activation of the M3 receptor in the ciliary muscle initiates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), leading to the contraction of the ciliary muscle. This contraction pulls on the scleral spur and trabecular meshwork, increasing the outflow of aqueous humor through the conventional pathway and subsequently lowering IOP.







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References

- 1. Design and evaluation of novel fast forming pilocarpine-loaded ocular hydrogels for sustained pharmacological response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bjo.bmj.com [bjo.bmj.com]
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